
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the reaction of 4-pyrazoleboronic acid with pinacol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Transesterification: The boronic ester can undergo transesterification reactions with alcohols, leading to the formation of new boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide, potassium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
New Boronic Esters: Formed through transesterification reactions.
Scientific Research Applications
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biological Research: Investigated for its potential as a biochemical probe and in drug discovery.
Mechanism of Action
The primary mechanism of action for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Similar structure but with a methyl group instead of a hydroxy-methylbutyl group.
4-Pyrazoleboronic Acid Pinacol Ester: Lacks the hydroxy-methylbutyl group, making it less sterically hindered.
Uniqueness
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its hydroxy-methylbutyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or additional functional groups are beneficial .
Properties
Molecular Formula |
C14H25BN2O3 |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,18)7-8-17-10-11(9-16-17)15-19-13(3,4)14(5,6)20-15/h9-10,18H,7-8H2,1-6H3 |
InChI Key |
RTGWUGNBBRLLLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


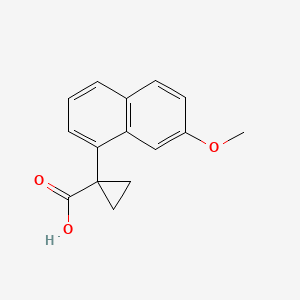
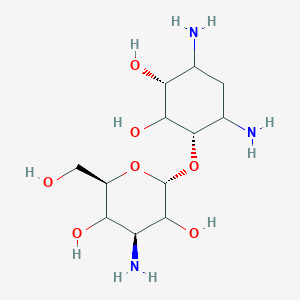
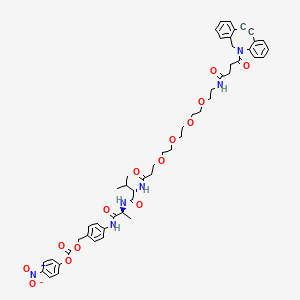
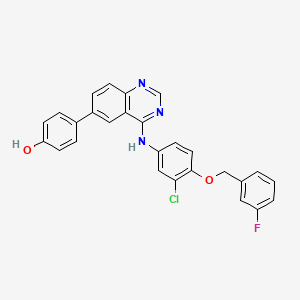
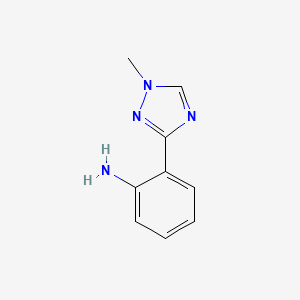

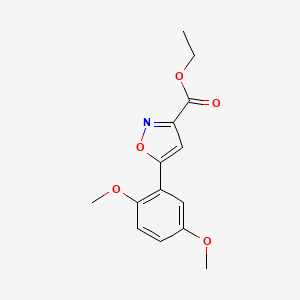

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)

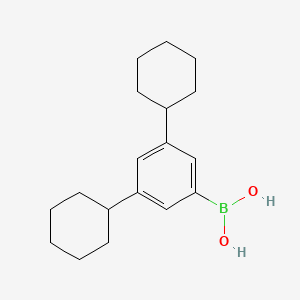

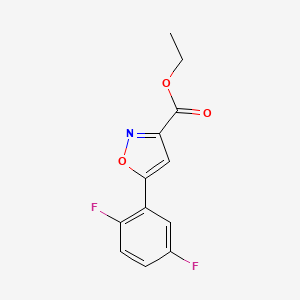
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)
